molecular formula C13H13N3 B12869728 4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile CAS No. 87388-12-3

4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile

Katalognummer: B12869728
CAS-Nummer: 87388-12-3
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: UCGOEFTXFVXGQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with a dimethylamino group and a cyano group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile typically involves the reaction of 3-(dimethylamino)benzaldehyde with a suitable nitrile source under acidic or basic conditions. One common method involves the use of hydrazine and an appropriate nitrile in an acidic medium to yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction may produce pyrrole-3-amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile is unique due to its specific combination of a pyrrole ring, a dimethylamino group, and a cyano group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

87388-12-3

Molekularformel

C13H13N3

Molekulargewicht

211.26 g/mol

IUPAC-Name

4-[3-(dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C13H13N3/c1-16(2)12-5-3-4-10(6-12)13-9-15-8-11(13)7-14/h3-6,8-9,15H,1-2H3

InChI-Schlüssel

UCGOEFTXFVXGQJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=CC(=C1)C2=CNC=C2C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.